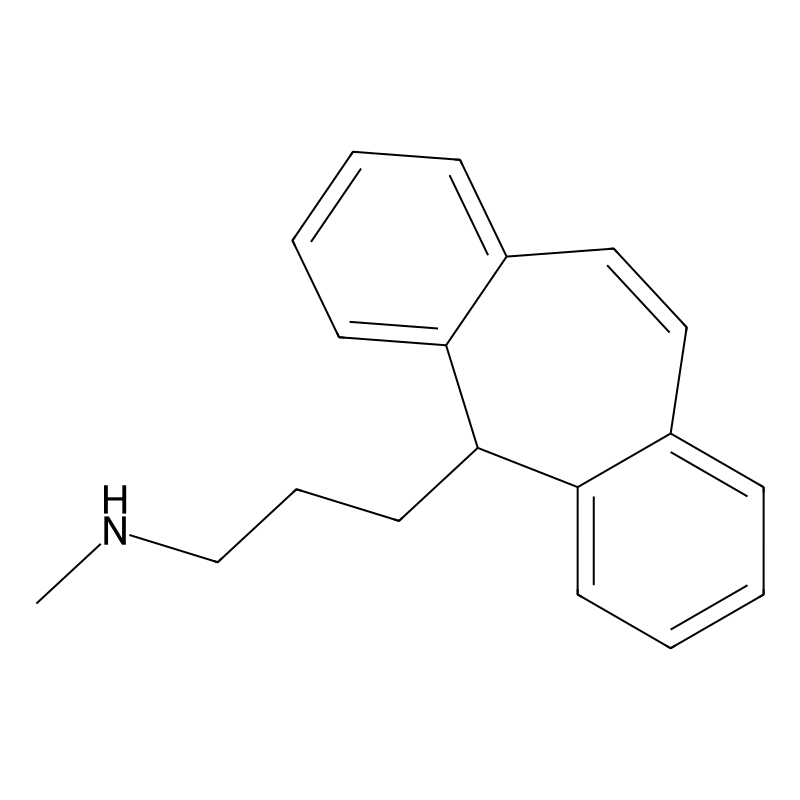

Protriptyline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely sol in water /hydrochloride/

2.31e-04 g/L

Synonyms

Canonical SMILES

Protriptyline is a secondary amine tricyclic antidepressant (TCA) distinguished by its highly potent, preferential inhibition of the norepinephrine transporter (NET) and an exceptionally prolonged pharmacokinetic half-life[1]. Unlike tertiary amine TCAs, protriptyline lacks significant sedative properties, making it a highly activating compound with a distinct neuropharmacological profile [2]. Its high lipophilicity (LogP ~4.7) and basicity (pKa > 8.5) further define its utility as a reliable reference standard in monoamine transporter assays, long-duration pharmacokinetic benchmarking, and lysosomal trapping models [3].

References

- [1] StatPearls, 'Protriptyline', National Center for Biotechnology Information (2023).

- [2] Psychopharmacology Institute, 'Tricyclic Antidepressants in Psychiatry: Selection and Prescribing' (2026).

- [3] Kornhuber, J. et al. 'Identification of New Functional Inhibitors of Acid Sphingomyelinase Using a Structure−Property−Activity Relation Model', Journal of Medicinal Chemistry 51, 1 (2008): 219-237.

Substituting protriptyline with more common TCAs like amitriptyline or nortriptyline compromises experimental integrity in both pharmacokinetic and behavioral models [1]. Tertiary amines like amitriptyline exhibit high off-target affinity for histaminergic (H1) and muscarinic (M1) receptors, introducing profound sedative and anticholinergic artifacts that confound neurobehavioral data [1]. Furthermore, protriptyline's unique pharmacokinetic profile—featuring a half-life of 74 to over 100 hours and exceptionally low first-pass hepatic metabolism (10-25%)—cannot be replicated by nortriptyline, which clears much faster and requires completely different steady-state dosing regimens [2]. Procurement of exact protriptyline is therefore mandatory for long-duration in vivo studies and highly selective NET-inhibition assays where baseline activation and stable plasma levels are critical.

Norepinephrine Transporter (NET) Selectivity and Binding Affinity

Protriptyline demonstrates highly potent and preferential binding to the norepinephrine transporter (NET) over the serotonin transporter (SERT)[1]. In competitive radioligand binding assays, protriptyline exhibits a Ki of 1.41 nM for NET, compared to a significantly weaker Ki of 19.6 nM for SERT[1]. This >13-fold selectivity for NET differentiates it from tertiary amine TCAs like amitriptyline, which have a more balanced or SERT-skewed profile, making protriptyline a superior reference standard for isolating noradrenergic pathways[2].

| Evidence Dimension | Transporter Binding Affinity (Ki) |

| Target Compound Data | Protriptyline: NET Ki = 1.41 nM, SERT Ki = 19.6 nM |

| Comparator Or Baseline | Tertiary amine TCAs (e.g., Amitriptyline) |

| Quantified Difference | >13-fold selectivity for NET over SERT |

| Conditions | In vitro competitive radioligand binding assay (e.g.,[³H]nisoxetine displacement) |

Procuring protriptyline ensures highly selective NET inhibition, eliminating the confounding serotonergic and sedative effects typical of broader-spectrum TCAs in neurochemical assays.

Extended Pharmacokinetic Half-Life and Low First-Pass Metabolism

Protriptyline possesses an exceptionally long elimination half-life compared to other in-class substitutes, averaging 74 hours and ranging up to 198 hours in long-term models [1]. Additionally, it undergoes limited presystemic first-pass hepatic metabolism (only 10-25%), whereas other TCAs like doxepin or amitriptyline can experience up to 87% first-pass degradation [2]. This distinct pharmacokinetic stability makes protriptyline highly valuable for extended in vivo efficacy studies and steady-state modeling without the need for frequent redosing [1].

| Evidence Dimension | Elimination Half-Life & First-Pass Metabolism |

| Target Compound Data | Protriptyline: ~74-198 hours half-life; 10-25% first-pass metabolism |

| Comparator Or Baseline | Standard TCAs (e.g., Doxepin, Amitriptyline) with 1-2 day half-lives and up to 87% first-pass metabolism |

| Quantified Difference | 3x to 5x longer half-life; >60% reduction in first-pass degradation |

| Conditions | In vivo pharmacokinetic profiling (oral administration) |

Allows researchers to achieve stable, long-duration steady-state plasma concentrations with minimal first-pass loss, reducing dosing frequency in chronic animal models.

Physicochemical Suitability for Acid Sphingomyelinase (ASM) Inhibition

Beyond monoamine reuptake, protriptyline's specific physicochemical properties—namely a high pKa (≥8.5) and high lipophilicity (LogP ~4.7)—enable it to act as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA) [1]. Structure-property-activity relationship models demonstrate that only compounds meeting these strict pKa and LogP thresholds can successfully accumulate in lysosomes and reduce ASM activity by >50% in H4 cell assays [1]. Protriptyline meets these criteria perfectly, unlike less lipophilic or less basic structural analogs [2].

| Evidence Dimension | Lysosomal Trapping and ASM Inhibition |

| Target Compound Data | Protriptyline: pKa ≥ 8.5, LogP ~4.7, >50% ASM inhibition |

| Comparator Or Baseline | Low pKa (<8.5) / Low LogP (<3.0) analogs |

| Quantified Difference | Achieves >50% functional inhibition of ASM, whereas comparators fail to inhibit |

| Conditions | In vitro H4 cell assay for acid sphingomyelinase activity |

Provides a validated, dual-action reference compound for researchers studying lysosomal storage disorders or sphingolipid metabolism pathways.

Reference Standard for Selective NET Inhibition Assays

Due to its >13-fold selectivity for NET over SERT and lack of tertiary-amine-associated off-target receptor binding (H1/M1), protriptyline is the preferred reference standard for in vitro and in vivo assays designed to isolate noradrenergic signaling pathways without sedative artifacts [1].

Long-Duration Pharmacokinetic and Steady-State Modeling

Protriptyline's exceptionally long half-life (74-198 hours) and low first-pass metabolism (10-25%) make it an ideal candidate for chronic in vivo dosing models. It allows researchers to maintain stable steady-state plasma concentrations with less frequent administration compared to shorter-acting TCAs like nortriptyline or amitriptyline [2].

Lysosomal Trapping and Sphingolipid Pathway Research

Driven by its high pKa and LogP, protriptyline is utilized as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA). It is procured for cellular assays investigating lysosomal trapping mechanisms, sphingomyelin accumulation, and the repurposing of highly lipophilic basic amines in neurodegenerative or infectious disease models [3].

References

- [1] IUPHAR/BPS Guide to PHARMACOLOGY, 'protriptyline activity data' (2023).

- [2] StatPearls, 'Protriptyline', National Center for Biotechnology Information (2023).

- [3] Kornhuber, J. et al. 'Identification of New Functional Inhibitors of Acid Sphingomyelinase Using a Structure−Property−Activity Relation Model', Journal of Medicinal Chemistry 51, 1 (2008): 219-237.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow= 1.18 @ 25 °C

4.7

Decomposition

Melting Point

Max absorption 290 nm (e= 13,311); MP: 169-171 °C; crystals from isopropanol- ethyl ether /hydrochloride/

169 - 171 °C (protriptyline hydrochloride)

UNII

Related CAS

Drug Indication

Protriptyline hydrochloride is a tricyclic antidepressant used to improve mood in people with depression. It is also used for anxiety. Protriptyline was first patented in 1962, and it is sold under many brand names. It is an amine with the empirical formula of CHN. It is a more potent antidepressant and has fewer sedative and tranquilizing effects than other TCAs.

Livertox Summary

Drug Classes

Antidepressant Agents

Therapeutic Uses

TRICYCLIC (DIBENZOCYCLOHEPTENE) ANTIDEPRESSANT DRUG USEFUL IN MGMNT OF ENDOGENOUS & EXOGENOUS DEPRESSIONS. IT ALSO INCR PSYCHOMOTOR ACTIVITY; THIS PROPERTY ENHANCES ITS USE IN WITHDRAWN & ANERGIC PT. /HYDROCHLORIDE/

...MAY BE PARTICULARLY USEFUL IN TREATING DEPRESSED PT WHOSE PREDOMINANT MANIFESTATIONS OF ILLNESS ARE PSYCHOMOTOR RETARDATION, APATHY, & FATIGUE... /HYDROCHLORIDE/

...BECAUSE OF THEIR SEDATIVE PROPERTY. ...MAY BE USEFUL IN INITIAL THERAPY OF DEPRESSED PT WITH SLEEP LOSS... DRUGS DO DECR NUMBER OF AWAKENINGS, INCR STAGE-4 SLEEP, & MARKEDLY DECR REM TIME. /TRICYCLIC ANTIDEPRESSANTS/

For more Therapeutic Uses (Complete) data for PROTRIPTYLINE (8 total), please visit the HSDB record page.

Mechanism of Action

ACTION OF TRICYCLIC ANTIDEPRESSANTS ON METAB OF CATECHOLAMINES & INDOLEAMINES IN BRAIN HAS CONTRIBUTED SIGNIFICANTLY TO "BIOGENIC AMINE HYPOTHESIS" OF DEPRESSION. ... /ALL/ BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /DEMETHYLATED ANALOGS ARE MORE POTENT IN THIS ACTION/ /TRICYCLIC ANTIDEPRESSANTS/

Other CAS

Absorption Distribution and Excretion

EXCRETION...IS RAPID, IN CONTRAST TO LONG LATENCY OF ONSET OF ACTION OF DRUGS. /TRICYCLIC ANTIDEPRESSANTS/

...WELL ABSORBED FROM GI TRACT. ... RAPIDLY DISTRIBUTED & METABOLIZED BY DEMETHYLATION, OXIDATION, & AROMATIC HYDROXYLATION. /IMIPRAMINE/

IN URINE OF RATS TREATED WITH PROTRIPTYLINE... THERE WAS TWICE AS MUCH 10,11-DIHYDRO-10,11-EPOXY-5-(3-METHYLAMINOPROPYL)-5H-DIBENZO[A,D]CYCLOHEPTENE AS 10,11-DIHYDRO-10,11-EPOXY-5-(3-AMINOPROPYL)-5H-DIBENZO[A,D]CYCLOHEPTENE EXCRETED &.../BOTH/ ACCOUNTED FOR 40% OF DOSE OF PROTRIPTYLINE.

MEAN PLASMA LEVELS FOR PROTRIPTYLINE IN PT ALSO ADMIN NITRAZEPAM INDISTINGUISHABLE FROM PT RECEIVING NO NITRAZEPAM. MEAN PLASMA LEVELS FOR PT RECEIVING SODIUM AMYLOBARBITONE SIGNIFICANTLY DECR. EARLY VALUES MAY BE OF PREDICTIVE IMPORTANCE TO PERMIT EARLY DOSE ADJUSTMENT.

Metabolism Metabolites

IN DOGS, MINIATURE PIGS, & MAN, 3 URINARY METABOLITES HAVE NOW BEEN FOUND 10-HYDROXY-N-METHYL-5H-DIBENZO(AD)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDROXY-N-METHYL-5H-DIBENZO(AD)CYCLOHEPTENE-5-PROPYLAMINE & 5,10-DIHYDRO-10-FORMYLANTHRACENE-5-PROPYLAMINE.

...PROTRIPTYLINE...AFFORDS URINARY 10,11-OXIDE.

IN URINE OF RATS TREATED WITH PROTRIPTYLINE...2 METABOLITES HAVE BEEN IDENTIFIED...AS 10,11-DIHYDRO-10,11-EPOXY-5-(3-M ETHYLAMINOPROPYL)-5H-DIBENZO[A,D]CYCLOHEPTENE & 10,11-DIHYDRO-10,11-EPOXY-5-(3-AMINOPROPYL)-5H-DIBENZO[A,D]CYCLOHEPTENE.

Route of Elimination: Cumulative urinary excretion during 16 days accounted for approximately 50% of the drug. The fecal route of excretion did not seem to be important.

Associated Chemicals

Wikipedia

FDA Medication Guides

PROTRIPTYLINE HYDROCHLORIDE

TABLET;ORAL

TEVA WOMENS

07/17/2014

Drug Warnings

...THOSE WITH SYMPTOMS OF AGITATION, ANXIETY, & TENSION FREQUENTLY BECOME MORE DISTURBED WITH USE OF PROTRIPTYLINE.

DRUG MAY AGGRAVATE ANXIETY, & IT SHOULD NOT BE USED IN ANXIOUS DEPRESSED PT UNLESS IT IS GIVEN WITH SEDATIVE DRUG, SUCH AS PHENOTHIAZINE WITH SEDATIVE EFFECTS...OR MORE CONVENTIONAL SEDATIVE DRUG... /HYDROCHLORIDE/

TACHYCARDIA & POSTURAL HYPOTENSION OCCUR MORE FREQUENTLY...THAN WITH OTHER ANTIDEPRESSANT DRUGS; HENCE, PT WITH CARDIOVASCULAR DISORDERS & ELDERLY PT SHOULD BE OBSERVED CLOSELY FOR THESE UNTOWARD EFFECTS. /HYDROCHLORIDE/

For more Drug Warnings (Complete) data for PROTRIPTYLINE (28 total), please visit the HSDB record page.

Biological Half Life

SINGLE ORAL DOSE OF HCL-SALT ADMIN TO 8 PERSONS. EST 1ST PASS METAB WAS RELATIVELY SMALL, 10-25% OF DOSE, ASSUMING COMPLETE ABSORPTION. MEAN VOL OF DISTRIBUTION 22.5 L/KG & RANGED FROM 15.0-31.2 L/KG. CONCLUSION WAS THAT LONG T/2 IS CORRELATED WITH SMALL 1ST PASS METABOLISM.

PLASMA LEVELS IN 30 PT. AFTER 3.5 WK TREATMENT @ 40 MG/DAY, PLASMA LEVELS RANGED FROM 430-1430 NMOL/L. SINGLE DOSE STUDIES IN 5 VOLUNTEERS SUGGEST THAT VOL OF DISTRIBUTION OF PROTRIPTYLINE SHOWS LITTLE INTERSUBJECT VARIATION. HOWEVER, T/2 MAY VARY, RANGING FROM 54-198 HR.

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

Clinical Laboratory Methods

HIGH PRESSURE LIQUID CHROMATOGRAPHIC PROCEDURES REPORTED FOR DETERMINATION OF AMITRIPTYLINE & NORTRIPTYLINE. SEPARATIONS & QUANTITATIONS WERE CARRIED OUT @ AMBIENT TEMP USING A SILICA COLUMN WITH A VARIABLE WAVELENGTH UV DETECTOR. ANALYSIS PERFORMED ON 0.25 ML SERUM.

Interactions

TRICYCLIC ANTIDEPRESSANTS MAY ENHANCE EFFECTS OF ORAL ANTICOAGULANTS. /TRICYCLIC ANTIDEPRESSANTS/

A PARTICULARLY SEVERE, BUT RARE, DRUG-DRUG INTERACTION HAS BEEN NOTED FOLLOWING THE CONCURRENT ADMINISTRATION OF AN MAO INHIBITOR AND A TRICYCLIC ANTIDEPRESSANT. /TRICYCLIC ANTIDEPRESSANTS/

THIS AGENT IS ALSO CONTRAINDICATED IN PT TAKING ANY OF MAO INHIBITOR ANTIDEPRESSANTS, SUCH AS NIALAMIDE, ISOCARBOXAZID, TRANYLCYPROMINE, OR PHENELZINE. /HYDROCHLORIDE/

For more Interactions (Complete) data for PROTRIPTYLINE (32 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Effect of Protriptyline on [Ca²⁺]i and Viability in MDCK Renal Tubular Cells

He-Hsiung Cheng, Chiang-Ting Chou, Wei-Zhe Liang, Chun-Chi Kuo, Pochuen Shieh, Jue-Long Wang, Chung-Ren JanPMID: 28468029 DOI: 10.4077/CJP.2017.BAF459

Abstract

Protriptyline has been used as an antidepressant. Clinically it has been prescribed in the auxiliary treatment of cancer patients. However, its effect on Ca²⁺ signaling and related physiology is unknown in renal cells. This study examined the effect of protriptyline on cytosolic free Ca²⁺ concentrations ([Ca²⁺]i) and viability in Madin-Darby canine kidney (MDCK) tubular cells. Protriptyline induced [Ca²⁺]i rises concentration-dependently. The response was reduced by 20% by removing extracellular Ca²⁺. Protriptyline-induced Ca²⁺ entry was not altered by protein kinase C (PKC) activity but was inhibited by 20% by three modulators of store-operated Ca²⁺ channels: nifedipine, econazole and SKF96365. In Ca²⁺-free medium, treatment with the endoplasmic reticulum Ca²⁺ pump inhibitor 2,5- di-tert-butylhydroquinone (BHQ) or thapsigargin partially inhibited protriptyline-evoked [Ca²⁺]i rises. Conversely, treatment with protriptyline inhibited partially BHQ or thapsigargin-evoked [Ca²⁺]i rises. Inhibition of phospholipase C (PLC) with U73122 did not change protriptyline-induced [Ca²⁺]i rises. Protriptyline at 5-200 μM decreased cell viability, which was not reversed by pretreatment with the Ca²⁺ chelator 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid-acetoxymethyl ester (BAPTA/ AM). Together, in MDCK cells, protriptyline induced [Ca²⁺]i rises by evoking PLC-independent Ca²⁺ release from the endoplasmic reticulum and other unknown stores, and Ca²⁺ entry via PKCinsensitive store-operated Ca²⁺ entry. Protriptyline also caused Ca²⁺-independent cell death.Protriptyline, a tricyclic antidepressant, inhibits voltage-dependent K+ channels in rabbit coronary arterial smooth muscle cells

Jin Ryeol An, Hojung Kang, Hongliang Li, Mi Seon Seo, Hee Seok Jung, Won-Kyo Jung, Il-Whan Choi, Sook Won Ryu, Hongzoo Park, Young Min Bae, Se Min Ryu, Won Sun ParkPMID: 32060505 DOI: 10.1093/abbs/gmz159

Abstract

In this study, we explore the inhibitory effects of protriptyline, a tricyclic antidepressant drug, on voltage-dependent K+ (Kv) channels of rabbit coronary arterial smooth muscle cells using a whole-cell patch clamp technique. Protriptyline inhibited the vascular Kv current in a concentration-dependent manner, with an IC50 value of 5.05 ± 0.97 μM and a Hill coefficient of 0.73 ± 0.04. Protriptyline did not affect the steady-state activation kinetics. However, the drug shifted the steady-state inactivation curve to the left, suggesting that protriptyline inhibited the Kv channels by changing their voltage sensitivity. Application of 20 repetitive train pulses (1 or 2 Hz) progressively increased the protriptyline-induced inhibition of the Kv current, suggesting that protriptyline inhibited Kv channels in a use (state)-dependent manner. The extent of Kv current inhibition by protriptyline was similar during the first, second, and third step pulses. These results suggest that protriptyline-induced inhibition of the Kv current mainly occurs principally in the closed state. The increase in the inactivation recovery time constant in the presence of protriptyline also supported use (state)-dependent inhibition of Kv channels by the drug. In the presence of the Kv1.5 inhibitor, protriptyline did not induce further inhibition of the Kv channels. However, pretreatment with a Kv2.1 or Kv7 inhibitor induced further inhibition of Kv current to a similar extent to that observed with protriptyline alone. Thus, we conclude that protriptyline inhibits the vascular Kv channels in a concentration- and use-dependent manner by changing their gating properties. Furthermore, protriptyline-induced inhibition of Kv channels mainly involves the Kv1.5.Effect of protriptyline on [Ca

Ching-Kai Su, Chiang-Ting Chou, Ko-Long Lin, Wei-Zhe Liang, Jin-Shiung Cheng, Hong-Tai Chang, I-Shu Chen, Ti Lu, Chun-Chi Kuo, Chia-Cheng Yu, Pochuen Shieh, Daih-Huang Kuo, Fu-An Chen, Chung-Ren JanPMID: 27790936 DOI: 10.1080/15376516.2016.1216208

Abstract

Tricyclic antidepressants (TCA) have been clinically prescribed in the auxiliary treatment of cancer patients. Although protriptyline, a type of TCA, was used primarily in the clinical treatment of mood disorders in cancer patients, the effect of protriptyline on physiology in human osteosarcoma is unknown. This study examined the effect of protriptyline on cytosolic free Caconcentrations ([Ca

]

) and viability in MG63 human osteosarcoma cells. Protriptyline between 50 and 250 μM evoked [Ca

]

rises concentration-dependently. Protriptyline induced influx of Mn

, indirectly implicating Ca

influx. Protriptyline-evoked Ca

entry was inhibited by nifedipine by 20% but was not altered by econazole, SKF96365, GF109203X, and phorbol-12-myristate-13-acetate (PMA). In Ca

-free medium, treatment with protriptyline inhibited the endoplasmic reticulum Ca

pump inhibitor thapsigargin-evoked [Ca

]

rises. Conversely, treatment with thapsigargin inhibited 45% of protriptyline-evoked [Ca

]

rises. Inhibition of phospholipase C (PLC) with U73122 failed to alter protriptyline-evoked [Ca

]

rises. Protriptyline at 50-250 μM decreased cell viability, which was not reversed by pretreatment with the Ca

chelator 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid-acetoxymethyl ester (BAPTA/AM). Collectively, our data suggest that in MG63 cells, protriptyline induced [Ca

]

rises by evoking Ca

release from the endoplasmic reticulum and other stores in a PLC-independent manner, and Ca

entry via a nifedipine-sensitive Ca

pathway. Protriptyline also caused Ca

-independent cell death.

In vitro studies of DNA damage caused by tricyclic antidepressants: a role of peroxidase in the side effects of the drugs

Ekaterina A Korobkova, William Ng, Abhishek Venkatratnam, Alicia K Williams, Madina Nizamova, Nikolay AzarPMID: 20804147 DOI: 10.1021/tx100221b

Abstract

Studies show that tricyclic antidepressants prescribed for migraines, anxiety, and child enuresis have numerous adverse effects in living cells. One of the undesired outcomes observed under treatment with these drugs is DNA damage. However, the mechanisms underlying damage have yet to be elucidated. We performed in vitro studies of the DNA damage caused by four tricyclic antidepressants: imipramine, amitriptyline, opipramol, and protriptyline. We focused particularly on the DNA damage aided by peroxidases. As a model of a peroxidase, we used horseradish peroxidase (HRP). At pH 7, reactions of HRP with excess hydrogen peroxide and imipramine yielded an intense purple color and a broad absorption spectrum with the maximum intensity at 522 nm. Reactions performed between DNA and imipramine in the presence of H(2)O(2) and HRP resulted in the disappearance of the DNA band. In the case of the other three drugs, this effect was not observed. Extraction of the DNA from the reaction mixture indicated that DNA is degraded in the reaction between imipramine and H(2)O(2) catalyzed by HRP. The final product of imipramine oxidation was identified as iminodibenzyl. We hypothesize that the damage to DNA was caused by an imipramine reactive intermediate.The mechanism of protriptyline-induced Ca2+ movement and non-Ca2+-triggered cell death in PC3 human prostate cancer cells

Hong-Tai Chang, Chiang-Ting Chou, Chia-Cheng Yu, Jeng-Yu Tsai, Te-Kung Sun, Wei-Zhe Liang, Ko-Long Lin, Hui-Wen Tseng, Chun-Chi Kuo, Fu-An Chen, Daih-Huang Kuo, Chih-Chuan Pan, Chin-Man Ho, Pochuen Shieh, Chung-Ren JanPMID: 26096164 DOI: 10.3109/10799893.2014.1000464

Abstract

Protriptyline, a tricyclic anti-depressant, is used primarily to treat the combination of symptoms of anxiety and depression. However, the effect of protriptyline on prostate caner is unknown. This study examined whether the anti-depressant protriptyline altered Ca(2+) movement and cell viability in PC3 human prostate cancer cells. The Ca(2+)-sensitive fluorescent dye fura-2 was used to measure [Ca(2+)](i). Protriptyline evoked [Ca(2+)](i) rises concentration-dependently. The response was reduced by removing extracellular Ca(2+). Protriptyline-evoked Ca(2+) entry was inhibited by store-operated channel inhibitors (nifedipine, econazole and SKF96365), protein kinase C activator (phorbol 12-myristate 13 acetate, PMA) and protein kinase C inhibitor (GF109203X). Treatment with the endoplasmic reticulum Ca(2+) pump inhibitor 2,5-di-tert-butylhydr-oquinone (BHQ) in Ca(2+)-free medium inhibited 60% of protriptyline-evoked [Ca(2+)](i) rises. Conversely, treatment with protriptyline abolished BHQ-evoked [Ca(2+)](i) rises. Inhibition of phospholipase C with U73122 suppressed 50% of protriptyline-evoked [Ca(2+)](i) rises. At concentrations of 50-70 µM, protriptyline decreased cell viability in a concentration-dependent manner; which were not reversed by chelating cytosolic Ca(2+) with 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid-acetoxymethyl ester (BAPTA/AM). Collectively, in PC3 cells, protriptyline evoked [Ca(2+)](i) rises by inducing phospholipase C-associated Ca(2+) release from the endoplasmic reticulum and other stores, and Ca(2+) influx via protein kinase C-sensitive store-operated Ca(2+) channels. Protriptyline caused cell death that was independent of [Ca(2+)](i) rises.Pharmacological approaches to the treatment of obstructive sleep apnoea

Malcolm Kohler, Konrad E Bloch, John R StradlingPMID: 19388881 DOI: 10.1517/13543780902877674

Abstract

Currently the treatment of choice for symptomatic obstructive sleep apnoea (OSA) is continuous positive airway pressure (CPAP). Some patients with OSA do not tolerate CPAP or have insufficiently severe symptoms to justify its use; for these patients, drug therapy would be a desirable potential therapeutic alternative.To summarize the current evidence on the effectiveness of drug therapy in patients with OSA.

A systematic review of randomized controlled trials was performed to investigate the effects of drug therapy on OSA.

Searches of bibliographical databases revealed 33 trials investigating the effects of 27 different drugs on OSA severity and/or symptoms. The mechanisms by which these drugs are supposed to improve OSA include, amongst others, an increase in tone of the upper airways, an increase in ventilatory drive, a reduction in airway resistance, and alterations in surface tension forces in the upper airway. In most of these studies there was no significant effect on OSA observed. However, there is evidence from a few small trials that some drugs, especially those thought to increase upper airway muscle tone, have the potential to reduce OSA severity; but further data from larger studies of adequate duration are needed.

Molecular investigations of protriptyline as a multi-target directed ligand in Alzheimer's disease

Sneha B Bansode, Asis K Jana, Kedar B Batkulwar, Shrikant D Warkad, Rakesh S Joshi, Neelanjana Sengupta, Mahesh J KulkarniPMID: 25141174 DOI: 10.1371/journal.pone.0105196

Abstract

Alzheimer's disease (AD) is a complex neurodegenerative disorder involving multiple cellular and molecular processes. The discovery of drug molecules capable of targeting multiple factors involved in AD pathogenesis would greatly facilitate in improving therapeutic strategies. The repositioning of existing non-toxic drugs could dramatically reduce the time and costs involved in developmental and clinical trial stages. In this study, preliminary screening of 140 FDA approved nervous system drugs by docking suggested the viability of the tricyclic group of antidepressants against three major AD targets, viz. Acetylcholinesterase (AChE), β-secretase (BACE-1), and amyloid β (Aβ) aggregation, with one member, protriptyline, showing highest inhibitory activity. Detailed biophysical assays, together with isothermal calorimetry, fluorescence quenching experiments, kinetic studies and atomic force microscopy established the strong inhibitory activity of protriptyline against all three major targets. The molecular basis of inhibition was supported with comprehensive molecular dynamics simulations. Further, the drug inhibited glycation induced amyloid aggregation, another important causal factor in AD progression. This study has led to the discovery of protriptyline as a potent multi target directed ligand and established its viability as a promising candidate for AD treatment.Association of changes in norepinephrine and serotonin transporter expression with the long-term behavioral effects of antidepressant drugs

Zaorui Zhao, Han-Ting Zhang, Elianna Bootzin, Mark J Millan, James M O'DonnellPMID: 18923402 DOI: 10.1038/npp.2008.183